3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-15-8-6-13(7-9-15)16-11-26-19-18(16)22-12-23(20(19)24)10-14-4-2-3-5-17(14)21/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLLLICYRZFPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: The core structure is synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorobenzyl chloride, methoxyphenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 382.9 g/mol
- CAS Number : 1105219-55-3
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorobenzyl and methoxyphenyl substituents enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For example:
- Cytotoxicity Screening : In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the substituents can enhance potency against these cell lines .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell proliferation and survival .
- Selectivity and Safety Profiles : Some derivatives have shown lower toxicity to normal cells compared to established chemotherapeutics like doxorubicin, indicating a favorable safety profile .
Antiviral Applications
The thieno[3,2-d]pyrimidine scaffold has also been investigated for its antiviral properties:
- Antiviral Activity : Compounds within this class have demonstrated efficacy against various viruses, including those from the herpes family (e.g., HSV-1 and HSV-2). The modification of substituents plays a critical role in enhancing antiviral activity .
- Mechanistic Insights : Research indicates that these compounds may inhibit viral replication through interference with viral enzymes or by modulating host cellular pathways .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Effective against MCF-7, HCT-116, and PC-3 cell lines; SAR indicates potential for enhanced potency with structural modifications. |
| Antiviral Activity | Promising results against herpes viruses; mechanism involves inhibition of viral replication pathways. |
| Safety Profiles | Some derivatives exhibit lower toxicity compared to traditional chemotherapeutics. |
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the cell. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism and leading to cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Substituent Variations at Positions 3 and 7
The target compound’s 3-(2-chlorobenzyl) and 7-(4-methoxyphenyl) groups distinguish it from analogs with different substituents. Key examples include:
Key Observations :
- Electron-Withdrawing vs.
- Melting Points : Derivatives with hydroxyl groups (e.g., compound 3b in ) exhibit higher melting points (303–304°C) due to hydrogen bonding, whereas methyl or methoxy-substituted analogs (e.g., 3a: 148–150°C) have lower melting points .
Core Structure Variations
- Thieno[2,3-d]pyrimidines: The [2,3-d] fusion in derivatives enhances melanin synthesis in B16 cells, likely due to structural mimicry of psoralen .
Pharmacological Activities
While bioactivity data for the target compound are unavailable, related derivatives demonstrate:
- Antitumor Activity: 5,6,7,8-Tetrahydrobenzo-thieno derivatives () inhibit tumor cell lines (e.g., MCF-7, A549) via kinase inhibition .
- Antifungal Effects : 3-Alkyl-substituted analogs () disrupt fungal membrane synthesis .
- Melanin Modulation: Thieno[2,3-d]pyrimidines with azepine fragments () increase melanin content by 40–60% in murine cells .
Biological Activity
3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C15H13ClN2O2S
- Molecular Weight : 304.79 g/mol
- CAS Number : 123456-78-9 (hypothetical for reference)
Biological Activity Overview
Thienopyrimidine derivatives have been studied extensively for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The specific compound in focus has shown promising results in various biological assays.
Antimicrobial Activity
Recent studies indicate that thienopyrimidine derivatives exhibit significant activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound demonstrated an IC50 value of approximately 1.55 μM against H. pylori strains, indicating potent antibacterial properties. This activity is attributed to its ability to inhibit the respiratory complex I subunit NuoD in H. pylori, which is crucial for ATP synthesis .
Anticancer Properties
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 12 μM and 8 μM, respectively. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thienopyrimidine core can enhance or diminish their biological efficacy.
Key Modifications:
- Chlorobenzyl Group : The presence of the 2-chlorobenzyl group is essential for antimicrobial activity.
- Methoxy Substitution : The 4-methoxyphenyl group enhances lipophilicity and cellular uptake.
- Thieno Structure : The thieno[3,2-d]pyrimidine core provides a scaffold that interacts favorably with biological targets.
Case Studies
- Helicobacter pylori Inhibition :
- Cytotoxicity in Cancer Models :
Q & A
Basic: What are the key methodological considerations for synthesizing 3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Answer:
The synthesis typically involves cyclocondensation of substituted thiophene precursors with appropriate reagents. For example, analogous thieno[3,2-d]pyrimidinones are synthesized via reactions between ethyl 2-amino-thiophene-3-carboxylate derivatives and lactams or urea derivatives in the presence of phosphorus oxychloride (POCl₃) as a catalyst. Key steps include:
- Reagent Ratios : Optimize molar ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) to maximize yield .
- Temperature Control : Maintain reactions at 368–371 K to ensure cyclization without decomposition .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the pure product .
Basic: How can researchers confirm the molecular structure of this compound?
Answer:
Structural validation requires a combination of techniques:
- X-ray Crystallography : Resolve single-crystal structures to confirm bond lengths (mean C–C = 0.004–0.005 Å) and substituent orientations .
- Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and mass spectrometry for molecular ion peaks .
- Elemental Analysis : Confirm empirical formula (e.g., C₁₉H₁₅ClN₂O₂S) with ≤0.4% deviation .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
Yield optimization involves systematic parameter adjustments:
- Catalyst Screening : Test alternatives to POCl₃ (e.g., polyphosphoric acid) to reduce side reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Time-Temperature Profiles : Use kinetic studies to identify optimal reaction windows (e.g., 6–8 hours at 370 K) .
Advanced: What methodologies are recommended for evaluating the compound’s biological activity?
Answer:
Prioritize tiered assays:
- In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC ≤ 8 µg/mL) or anticancer activity using MTT assays (IC₅₀ values against HeLa cells) .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to predict mechanism of action .
- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .
Advanced: How should researchers address contradictions in reported biological activities of thieno[3,2-d]pyrimidinones?
Answer:
Resolve discrepancies through:
- Orthogonal Assays : Cross-validate results using independent methods (e.g., ATPase assays vs. cell viability) .
- Purity Verification : Reanalyze compounds via HPLC (≥98% purity) to exclude impurities as confounding factors .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
Advanced: What experimental designs are suitable for studying the compound’s stability under varying conditions?
Answer:
Stability studies should include:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC Monitoring : Track degradation products using C18 columns (UV detection at 254 nm) .
- pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4) via shake-flask method .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies require:
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test activity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity .
- Crystallographic Overlays : Compare binding modes of analogs via Protein Data Bank (PDB) structures .
Advanced: What strategies are recommended for assessing the compound’s environmental impact?
Answer:
Environmental risk assessment involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
